3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4 and a molecular weight of 336.38 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzyl and oxopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)-2H-chromen-2-one: A closely related compound with similar structural features but different substituents.
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the benzyl group, leading to different chemical and biological properties.
Uniqueness
3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-13(22)12-24-19-10-9-17-14(2)18(11-16-7-5-4-6-8-16)21(23)25-20(17)15(19)3/h4-10H,11-12H2,1-3H3 |
InChI Key |
WCRKMLALFZVZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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